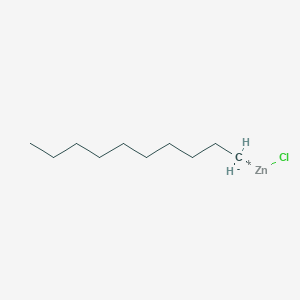

Decylzinc chloride

説明

Decylzinc chloride (C₁₀H₂₁ClZn) is an organozinc compound comprising a decyl (C₁₀H₂₁) group bonded to a zinc atom, with a chloride counterion. Organozinc compounds like decylzinc chloride are critical in organic synthesis, particularly in alkylation reactions and cross-coupling processes. Its properties can be inferred from structural analogs, such as zinc chloride (ZnCl₂) and shorter-chain alkylzinc chlorides (e.g., methylzinc or ethylzinc chloride), which share coordination chemistry but differ in reactivity due to organic substituents .

特性

CAS番号 |

90359-70-9 |

|---|---|

分子式 |

C10H21ClZn |

分子量 |

242.1 g/mol |

IUPAC名 |

chlorozinc(1+);decane |

InChI |

InChI=1S/C10H21.ClH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 |

InChIキー |

IGDZGIMICHDWFQ-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCC[CH2-].Cl[Zn+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Decylzinc chloride can be synthesized through the reaction of decylmagnesium bromide with zinc chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods: On an industrial scale, decylzinc chloride can be produced by the direct reaction of decyl chloride with zinc in the presence of a catalyst. This method is advantageous due to its simplicity and the availability of raw materials.

化学反応の分析

Cross-Coupling Reactions

Decylzinc chloride participates in palladium-catalyzed couplings, such as the Negishi coupling , to form C–C bonds with aryl/vinyl halides :

General Reaction :

Example :

-

Coupling with bromothiophene derivatives yields decyl-substituted thiophenes for organic semiconductors .

Mechanism :

-

Oxidative Addition : Pd⁰ inserts into the R–X bond.

-

Transmetallation : Decyl group transfers to Pd.

Nucleophilic Substitution

The decyl group acts as a nucleophile, attacking electrophilic carbons:

Reaction with Aldehydes/Ketones :

-

Application : Synthesis of long-chain alcohols.

Reformatsky-Type Reactions

Decylzinc chloride facilitates α-alkylation of carbonyl compounds:

Example :

Table 1: Representative Reactions of Decylzinc Chloride

科学的研究の応用

Decylzinc chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

Biology: Investigated for its potential in modifying biological molecules.

Medicine: Explored for its role in drug synthesis and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of decylzinc chloride involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

類似化合物との比較

Zinc Chloride (ZnCl₂)

Key Properties :

- Structure: Inorganic, with ionic bonding between Zn²⁺ and Cl⁻. Exhibits nine crystalline forms and hygroscopicity .

- Solubility : Highly soluble in water (432 g/100 mL at 25°C) and polar solvents .

- Thermal Stability : Melts at ~290°C and boils at 732°C, with decomposition releasing HCl gas above 300°C .

- Applications : Used as a Lewis acid catalyst, metallurgical flux, and electrolyte in batteries .

Comparison with Decylzinc Chloride :

- Solubility : Decylzinc chloride’s long hydrophobic alkyl chain reduces water solubility compared to ZnCl₂, favoring organic solvents.

- Reactivity : ZnCl₂ acts as a strong Lewis acid, whereas decylzinc chloride serves as an alkylating agent, transferring the decyl group in synthesis.

- Stability: Decylzinc chloride is moisture-sensitive, decomposing to ZnO/Zn(OH)₂ and HCl, while ZnCl₂ is stable under anhydrous conditions .

Ethylzinc Chloride (C₂H₅ClZn)

Key Properties :

- Structure: Organozinc compound with an ethyl group bonded to zinc.

- Solubility : Moderately soluble in ethers and hydrocarbons.

- Reactivity : Participates in nucleophilic alkylation but less stable than Grignard reagents.

Comparison with Decylzinc Chloride :

- Chain Length Effects : The decyl group’s longer chain increases lipophilicity, reducing volatility and altering solubility compared to ethylzinc chloride.

- Thermal Stability : Ethylzinc chloride decomposes at ~100–150°C, whereas decylzinc chloride may decompose at slightly higher temperatures (~150–200°C) due to stronger van der Waals interactions in the alkyl chain.

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride

Key Properties :

Comparison with Decylzinc Chloride :

- Applications : The diazonium-zinc complex is specialized for dyes, while decylzinc chloride is tailored for alkylation in organic synthesis.

Physicochemical and Spectroscopic Data

While direct data for decylzinc chloride are scarce, extrapolations from ZnCl₂ and organozinc trends suggest:

Table 1. Comparative Properties of Zinc Chloride Derivatives

| Property | Decylzinc Chloride | Zinc Chloride | Ethylzinc Chloride |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₁ClZn | ZnCl₂ | C₂H₅ClZn |

| Solubility in Water | Low (<1 g/100 mL) | High (432 g/100 mL) | Insoluble |

| Hygroscopicity | Moderate | High | Low |

| Thermal Stability | Decomposes ~150–200°C | Stable up to 732°C | Decomposes ~100–150°C |

| FT-IR Signatures | C-H stretches (~2850 cm⁻¹) | Zn-Cl stretches (~600 cm⁻¹) | C-H and Zn-Cl stretches |

| Applications | Alkylation, surfactants | Catalysis, batteries | Organic synthesis |

Notes on Data Limitations

- Direct experimental data for decylzinc chloride are absent in the provided evidence. Comparisons rely on zinc chloride’s well-documented properties and organozinc chemistry principles.

- Further studies using PXRD, DSC, and FT-IR are needed to confirm physicochemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。